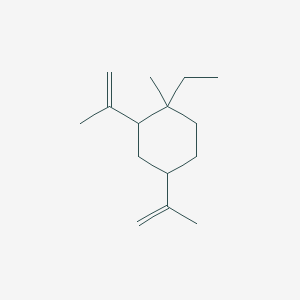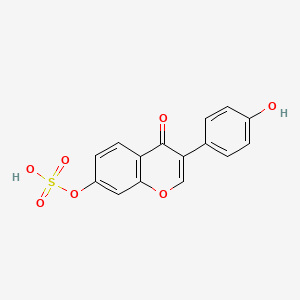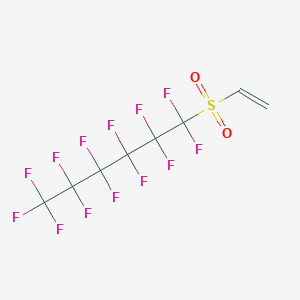
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure, with single bonds between the carbon atoms. This particular compound is characterized by its complex structure, which includes multiple substituents on the cyclohexane ring.
Preparation Methods
The synthesis of 1-ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires the use of strong bases and alkyl halides under controlled conditions to introduce the ethyl and methyl groups onto the cyclohexane ring. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxygenated derivatives, such as alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to remove double bonds or introduce hydrogen atoms into the molecule.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: The double bonds in the prop-1-en-2-yl groups can participate in addition reactions with reagents like hydrogen, halogens, or hydrogen halides.
Scientific Research Applications
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes and their derivatives.
Biology: The compound can be used in studies related to the interaction of hydrocarbons with biological systems.
Medicine: Research may explore its potential as a precursor for the synthesis of pharmaceuticals or as a component in drug delivery systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1-ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of substituents and the ring structure. The molecular targets and pathways involved in its interactions with biological systems are subjects of ongoing research.
Comparison with Similar Compounds
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane can be compared with other cycloalkanes and substituted cyclohexanes. Similar compounds include:
Cyclohexane: The parent compound with no substituents.
Methylcyclohexane: A simpler derivative with a single methyl group.
Ethylcyclohexane: A derivative with an ethyl group.
1-Methyl-2,4-di(prop-1-en-2-yl)cyclohexane: A closely related compound with similar substituents but different positions.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its chemical and physical properties.
Properties
CAS No. |
713079-23-3 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1-ethyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H26/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h13-14H,2,4,7-10H2,1,3,5-6H3 |
InChI Key |
ISQNMVFLBCGJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1C(=C)C)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)


![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)


![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)

